2,6-Dimethoxy-3-pyridinol

Description

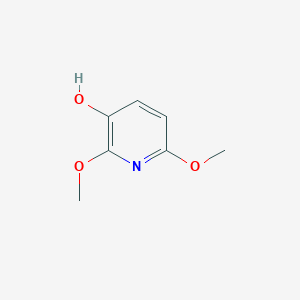

2,6-Dimethoxy-3-pyridinol is an organic compound with the molecular formula C7H9NO3 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and a hydroxyl group at the 3 position on the pyridine ring

Properties

IUPAC Name |

2,6-dimethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPAAWVWFNJEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-pyridinol typically involves the methoxylation of 3-hydroxypyridine. One common method includes the reaction of 3-hydroxypyridine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-pyridinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce various pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyridine derivatives, including 2,6-dimethoxy-3-pyridinol, exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effective antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 18 to 31 μM against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to antibacterial effects, certain studies have suggested that pyridine derivatives may possess antiviral activities. The mechanisms by which these compounds exert their effects are still under investigation, but they are believed to interfere with viral replication processes .

Skin Irritation Studies

Safety assessments of this compound have been conducted to evaluate its potential as a topical agent. In vivo studies showed no significant skin irritation or sensitization in guinea pigs when tested at various concentrations, indicating its suitability for use in dermatological formulations . This safety profile is critical for its application in cosmetic and pharmaceutical products.

Role in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions with aryl halides and other electrophiles, facilitating the development of novel compounds with potential therapeutic applications .

Catalytic Applications

The compound has also been explored for its role as a ligand in catalytic processes. Research has shown that derivatives of pyridine can enhance the efficiency of metal-catalyzed reactions, making them crucial components in synthetic organic chemistry .

Development of Functional Materials

In materials science, this compound is being investigated for its potential use in creating functional materials such as polymers and nanocomposites. Its chemical structure allows for interactions that can improve the mechanical and thermal properties of these materials .

Case Studies

Mechanism of Action

The mechanism by which 2,6-Dimethoxy-3-pyridinol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to act as an antioxidant or other functional roles.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxypyridine: Lacks the methoxy groups, making it less hydrophobic.

2,6-Dimethoxypyridine: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

3,5-Dimethoxy-4-hydroxypyridine: Similar structure but with different substitution pattern.

Uniqueness

2,6-Dimethoxy-3-pyridinol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2,6-Dimethoxy-3-pyridinol is a pyridine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various interactions with biomolecules, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, enhancing its solubility and reactivity. The methoxy groups influence the compound's electronic properties, which can modulate its interaction with enzymes and receptors involved in various biological processes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated comparable efficacy to commercial antibiotics such as Linezolid and Cefaclor against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Linezolid |

| Pseudomonas aeruginosa | 64 µg/mL | Cefaclor |

| Escherichia coli | 128 µg/mL | Cefuroxime |

Antioxidant Properties

This compound has also been studied for its antioxidant potential . The compound's ability to scavenge free radicals suggests it may play a role in mitigating oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was observed that the compound exhibited low acute toxicity with an LD50 value greater than 200 mg/kg in mice . Furthermore, no significant irritant effects were noted during skin and eye irritation tests conducted on guinea pigs .

Case Studies

A study published in 2024 investigated the chitin synthesis inhibition activity of derivatives including this compound. The results indicated that certain derivatives significantly inhibited chitin synthesis in cultured integument samples from insects, suggesting potential applications in pest control .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

- Antibacterial Activity : Effective against multiple bacterial strains.

- Antioxidant Properties : Potential role in reducing oxidative stress.

- Low Toxicity : Favorable safety profile based on animal studies.

- Inhibition of Chitin Synthesis : Potential applications in agriculture.

Q & A

Q. How to design a stability-indicating assay for this compound under forced degradation conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.